molecular formula C7H9NO2 B1205736 1,5-Cyclohexadiene-1-carboxylic acid, 3-amino- CAS No. 71225-88-2

1,5-Cyclohexadiene-1-carboxylic acid, 3-amino-

Cat. No.: B1205736
CAS No.: 71225-88-2
M. Wt: 139.15 g/mol
InChI Key: HCECZXZHXZYFFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,5-Cyclohexadiene-1-carboxylic acid, 3-amino- is an organic compound with the molecular formula C7H9NO2 It is a derivative of cyclohexadiene, featuring an amino group at the third position and a carboxylic acid group at the first position

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,5-Cyclohexadiene-1-carboxylic acid, 3-amino- can be synthesized through several methods. One common approach involves the Diels-Alder reaction, where a diene and a dienophile react to form a six-membered ring. The specific conditions for this reaction typically include elevated temperatures and the presence of a catalyst to facilitate the cycloaddition process .

Industrial Production Methods: Industrial production of 1,5-Cyclohexadiene-1-carboxylic acid, 3-amino- may involve large-scale Diels-Alder reactions, followed by purification steps such as recrystallization or chromatography to isolate the desired product. The exact methods can vary depending on the scale and desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions: 1,5-Cyclohexadiene-1-carboxylic acid, 3-amino- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions) can facilitate substitution reactions.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted cyclohexadiene derivatives.

Scientific Research Applications

1,5-Cyclohexadiene-1-carboxylic acid, 3-amino- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,5-Cyclohexadiene-1-carboxylic acid, 3-amino- involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound’s ability to undergo various chemical reactions allows it to participate in metabolic pathways and exert its effects at the molecular level.

Comparison with Similar Compounds

Uniqueness: 1,5-Cyclohexadiene-1-carboxylic acid, 3-amino- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

3-aminocyclohexa-1,5-diene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2/c8-6-3-1-2-5(4-6)7(9)10/h1-2,4,6H,3,8H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCECZXZHXZYFFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CC(=CC1N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50991535
Record name 3-Aminocyclohexa-1,5-diene-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50991535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71225-88-2
Record name Isogabaculine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071225882
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Aminocyclohexa-1,5-diene-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50991535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.